molecular formula C11H16N2 B7863144 (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine

(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine

Cat. No.: B7863144
M. Wt: 176.26 g/mol
InChI Key: KDSKQQKHDHNINH-UHFFFAOYSA-N
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Description

(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with a complex structure that incorporates elements of both the pyridine ring and the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine typically involves a multi-step process:

  • Alkylation of Pyridine: : The starting material is pyridine, which undergoes alkylation to introduce the 1-(pyridin-3-yl)ethyl moiety.

  • Addition of the Amine Group: : The next step involves the introduction of the amine group to form the complete structure. This can be achieved through various amination reactions under controlled conditions.

Industrial Production Methods

For industrial production, optimized methods include:

  • Catalytic Hydrogenation: : Utilizing catalysts such as palladium or nickel to facilitate the reaction under milder conditions.

  • Continuous Flow Synthesis: : Implementing flow chemistry techniques to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various reactions, including:

  • Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction: : Using reducing agents such as lithium aluminum hydride to produce amines.

  • Substitution: : Nucleophilic substitution reactions where the amine group can be replaced or modified.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Various nucleophiles under basic conditions.

Major Products Formed

  • Oxides: : During oxidation.

  • Amines: : From reduction processes.

  • Substituted Derivatives: : Via nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in transition metal-catalyzed reactions.

  • Synthesis: : Intermediate for complex organic synthesis.

Biology

  • Bioconjugation: : For labeling biomolecules in studies.

Medicine

  • Pharmaceuticals: : Potential use in drug development due to its biological activity.

Industry

  • Material Science: : Component in the synthesis of advanced materials and polymers.

Mechanism of Action

Mechanism

The activity of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is mediated through its interaction with biological molecules, often involving hydrogen bonding and hydrophobic interactions.

Molecular Targets and Pathways

It can target specific enzymes or receptors in biological systems, leading to modulation of pathways involved in cell signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylprop-2-en-1-yl)amine: : Lacks the pyridin-3-yl group.

  • [1-(Pyridin-3-yl)ethyl]amine: : Similar but without the 2-methylprop-2-en-1-yl moiety.

  • N-Methyl-1-(pyridin-3-yl)ethylamine: : Contains a methyl group instead of the 2-methylprop-2-en-1-yl group.

Uniqueness

What sets (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine apart is its dual functional groups, which impart unique reactivity and application potential across various fields.

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Properties

IUPAC Name

2-methyl-N-(1-pyridin-3-ylethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9(2)7-13-10(3)11-5-4-6-12-8-11/h4-6,8,10,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSKQQKHDHNINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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